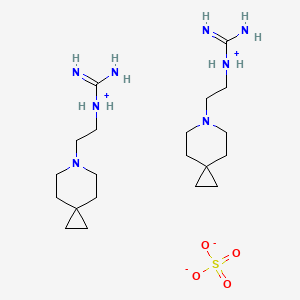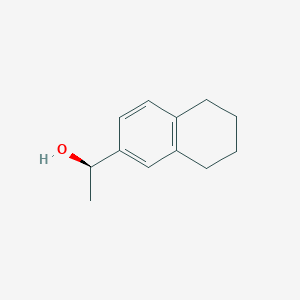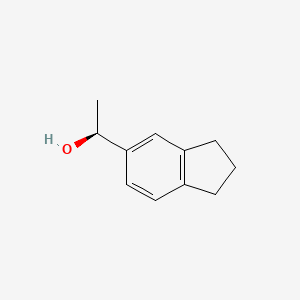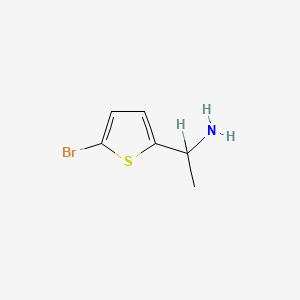
(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol
Descripción general
Descripción
(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol, also known as 1-THN-2-E, is a naturally occurring organic compound that has been studied for its biochemical and physiological effects. It is a secondary alcohol with a molecular formula of C10H14O and a molecular weight of 150.22 g/mol. 1-THN-2-E is an important intermediate in the synthesis of other compounds and has been studied for its potential applications in pharmaceuticals, agrochemicals, and cosmetics.
Aplicaciones Científicas De Investigación
Ethanol as a Biofuel
Ethanol is recognized for its potential as a renewable bio-based fuel. It has been blended with diesel to create ethanol-diesel blends, which are explored for their properties, engine performance implications, and environmental impacts. Such blends can potentially reduce particulate emissions in compression-ignition engines, though challenges like blend stability, viscosity, and materials compatibility need addressing (Hansen, Zhang, & Lyne, 2005).
Ethanol in Chemical Reactions
Research on reforming bio-ethanol for hydrogen production highlights ethanol's role in renewable energy. Ethanol steam reforming, facilitated by catalysts like Rh and Ni, represents a promising method for hydrogen production, critical for future fuel cell applications (Ni, Leung, & Leung, 2007).
Environmental Impacts
The transport and fate of ethanol in groundwater, especially when used as a gasoline additive, have been studied extensively. Ethanol can potentially increase BTEX (benzene, toluene, ethylbenzene, and xylene) plume lengths in groundwater, posing environmental risks. Understanding ethanol's environmental impact is crucial for managing and mitigating groundwater contamination risks (Powers et al., 2001).
Ethanol in Industrial Applications
The ethanol precipitation process in traditional Chinese medicine indicates ethanol's role in the purification of medical extracts. This highlights ethanol's significance in pharmaceutical processing and the need for further research on its effects on product quality (Tai et al., 2020).
Propiedades
IUPAC Name |
(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h6-9,13H,2-5H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAIKACKOJSLBZ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCCC2)C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(CCCC2)C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






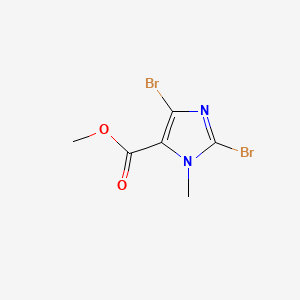
![3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B3365177.png)


![3-Hydroxy-6,7-dihydro-[1]pyrindin-5-one](/img/structure/B3365197.png)
